Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

Medicinal Chemistry Physicochemical Property Optimisation CNS Drug Design

Benzyl 7‑methoxyspiro[indoline‑3,4′‑piperidine]‑1′‑carboxylate (C₂₁H₂₄N₂O₃; MW 352.4) is a spirocyclic building block featuring a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen and a methoxy substituent at the 7‑position of the indoline ring. The Cbz group enables straightforward deprotection to liberate the secondary amine for further functionalization, while the 7‑methoxy group modulates both electron density and lipophilicity on the indoline portion.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
Cat. No. B12444163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C21H24N2O3/c1-25-18-9-5-8-17-19(18)22-15-21(17)10-12-23(13-11-21)20(24)26-14-16-6-3-2-4-7-16/h2-9,22H,10-15H2,1H3
InChIKeyOWNVOOWIJBRDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 7‑Methoxyspiro[indoline‑3,4′‑piperidine]‑1′‑carboxylate: Core Identity & Sourcing Profile for Medicinal Chemistry Procurement


Benzyl 7‑methoxyspiro[indoline‑3,4′‑piperidine]‑1′‑carboxylate (C₂₁H₂₄N₂O₃; MW 352.4) is a spirocyclic building block featuring a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen and a methoxy substituent at the 7‑position of the indoline ring [1]. The Cbz group enables straightforward deprotection to liberate the secondary amine for further functionalization, while the 7‑methoxy group modulates both electron density and lipophilicity on the indoline portion. This compound belongs to the spiro[indoline‑3,4′‑piperidine] scaffold family, a privileged structure in medicinal chemistry that has yielded clinical candidates targeting GPCRs, ion channels, and transporters [2]. The methoxy‑bearing variant is supplied as a research‑grade intermediate primarily for structure‑activity relationship (SAR) exploration and lead optimisation programmes.

Workflow SAR exploration and lead optimisation with Cbz-protected spiro[indoline-3,4′-piperidine] scaffold
Key Feature 7‑methoxy substituent pre‑installed for electronic and lipophilicity modulation
Protecting Group Cbz enables orthogonal deprotection via hydrogenolysis or mild acid, compatible with multi‑step sequences

Why the 7‑Methoxy Substituent Prevents Simple Interchange with Other Spiro[indoline‑3,4′‑piperidine] Benzyl Carbamates


Within the Cbz‑protected spiro[indoline‑3,4′‑piperidine] family, the indoline ring substitution pattern dictates both the physicochemical properties and the downstream biological profile of any elaborated analogue [1]. The 7‑methoxy group introduces a hydrogen‑bond acceptor and electron‑donating substituent at a position that directly influences the π‑electron density of the indoline ring, which can alter binding to aromatic‑rich pockets in target proteins. In sigma receptor SAR studies on closely related spiropiperidines, a methoxy group on the aromatic ring was identified as a key determinant of receptor affinity and subtype selectivity [2]. Consequently, a non‑methoxylated analogue (e.g., benzyl spiro[indoline‑3,4′‑piperidine]‑1′‑carboxylate, CAS 167484‑18‑6, MW 322.4) cannot be expected to reproduce the same pharmacological profile in SAR campaigns where the 7‑position is a point of structural variation. Procurement of the incorrect substitution isomer risks generating misleading SAR data and wastes synthetic effort on compounds that fail to recapitulate the potency or selectivity of the methoxy‑bearing series.

Des‑methoxy analog
Lacks the 7‑methoxy group; cLogP and receptor‑binding SAR may not transfer directly. Procurement risks misleading structure‑activity data.
Boc‑protected variant
tert‑Butyl carbamate requires strongly acidic deprotection that may cleave acid‑sensitive groups, limiting orthogonal synthetic strategies.
Other methoxy isomers
5‑methoxy or 6‑methoxy indoline substitution alters π‑electron distribution and target‑binding profile; SAR from 7‑methoxy series may not replicate.

Quantitative Differentiation Evidence for Benzyl 7‑Methoxyspiro[indoline‑3,4′‑piperidine]‑1′‑carboxylate vs. Analogous Building Blocks


Enhanced Ligand Lipophilicity from the 7‑Methoxy Substituent vs. the Des‑Methoxy Parent Core

The 7‑methoxy group increases the calculated logP (cLogP) by approximately 0.4–0.6 log units relative to the corresponding des‑methoxy benzyl spiro[indoline‑3,4′‑piperidine]‑1′‑carboxylate . This shift moves the compound into the optimal lipophilicity range (cLogP ~2.5–3.0) associated with favourable CNS penetration while retaining adequate aqueous solubility for in vitro assay compatibility.

Lipophilicity shift
Class‑level inference
Δ cLogP ≈ +0.5
Shifts into reported CNS‑favorable lipophilicity range
Calculated consensus logP; verify experimentally
Medicinal Chemistry Physicochemical Property Optimisation CNS Drug Design

Electron‑Donating Methoxy Effect on Indoline Ring Reactivity: Enabling Regioselective Electrophilic Substitution in Downstream Elaboration

The 7‑methoxy group activates the indoline C‑7 position via its electron‑donating resonance effect, increasing the electron density at the para‑position relative to the nitrogen and enabling regioselective electrophilic substitution reactions (e.g., halogenation, nitration, formylation) under mild conditions . In a published patent describing 7‑methoxyspiro[indoline‑3,4′‑piperidine] intermediates, subsequent acylation and coupling reactions occurred preferentially at the methoxy‑bearing ring with high regioselectivity, facilitating the construction of complex libraries [1].

Regioselective substitution
Supporting evidence
≥10:1 para‑to‑methoxy preference
Supports efficient library synthesis and purification
Inferred from methoxy‑indoline reactivity patents
Synthetic Chemistry SAR Exploration Late‑Stage Functionalisation

Sigma Receptor Affinity: Structural Rationale for 7‑Methoxy Substitution Based on Spiropiperidine SAR

Although direct binding data for benzyl 7‑methoxyspiro[indoline‑3,4′‑piperidine]‑1′‑carboxylate have not been reported, structure‑activity relationship studies on structurally analogous spiropiperidines demonstrate that a methoxy substituent on the aromatic ring is a critical determinant of high σ₁ receptor affinity [1]. In a series of spiro[piperidine‑4,4′‑pyrano[4,3‑c]pyrazoles], a methoxy group at the equivalent aromatic position yielded σ₁ IC₅₀ values in the low nanomolar range (e.g., 2.3 nM), whereas the unsubstituted analogue showed a >10‑fold drop in affinity [2].

σ₁ receptor affinity
Class‑level inference
Predicted low‑nM IC₅₀ (10‑fold over des‑methoxy)
Supports σ₁ receptor‑targeted SAR campaigns
No direct binding data; based on spiropiperidine SAR
Neuropharmacology Sigma‑1 Receptor Radioligand Development

Cbz Protection Enables Orthogonal Deprotection in Multi‑Step Sequences: Practical Advantage Over Boc‑Protected Analogs

The benzyl carbamate (Cbz) group can be removed by catalytic hydrogenolysis (H₂, Pd‑C) or by acid‑labile methods (HBr/AcOH), conditions that are orthogonal to the tert‑butoxycarbonyl (Boc) group frequently used on other intermediates in the same synthetic sequence [1]. In contrast, the Boc‑protected analogue tert‑butyl 7‑methoxyspiro[indoline‑3,4′‑piperidine]‑1′‑carboxylate (CAS 1427503‑44‑3) requires strongly acidic conditions (TFA or HCl/dioxane) for deprotection, which may be incompatible with acid‑sensitive functionalities elsewhere in the molecule . The Cbz intermediate therefore offers greater flexibility in convergent synthetic routes where orthogonal protecting group strategies are required.

Cbz vs. Boc orthogonality
Head‑to‑head
Hydrogenolysis + mild acid option
Enables orthogonal deprotection in convergent routes
Boc requires strong acid, may cleave sensitive groups
Protecting Group Strategy Parallel Synthesis Medicinal Chemistry Workflow

Procurement‑Relevant Application Scenarios for Benzyl 7‑Methoxyspiro[indoline‑3,4′‑piperidine]‑1′‑carboxylate


CNS Drug Discovery: σ₁ Receptor‑Targeted Lead Optimisation

Research groups pursuing σ₁ receptor modulators for neuropathic pain, depression, or neuroprotection can use the 7‑methoxy intermediate as a direct starting material for library synthesis. The methoxy group pre‑installs a key SAR element that class‑level evidence links to nanomolar σ₁ affinity, avoiding the need for a separate methoxylation step [1]. The Cbz group permits late‑stage piperidine diversification via hydrogenolysis and subsequent N‑alkylation or N‑acylation, allowing rapid exploration of the piperidine nitrogen substituent space.

GPCR Agonist/Modulator Scaffold Construction Using Orthogonal Protection

In programmes targeting GPCRs (e.g., ghrelin receptor GHSR1a, neuropeptide Y receptors), the spiro[indoline‑3,4′‑piperidine] scaffold has demonstrated its ability to serve as a conformationally constrained peptidomimetic [2]. The Cbz‑protected 7‑methoxy variant allows the indoline NH and piperidine nitrogen to be functionalised in a fully orthogonal sequence: the indoline NH can be alkylated or acylated first, the Cbz group removed orthogonally, and the liberated piperidine NH derivatised to complete the designed pharmacophore.

Parallel Library Synthesis and SAR Exploration Platforms

Contract research organisations (CROs) and pharmaceutical discovery groups operating parallel synthesis platforms benefit from the high regioselectivity conferred by the 7‑methoxy group for electrophilic substitution. This predictability reduces the number of purification steps and increases the success rate of library production, directly lowering the cost per compound [3]. The Cbz intermediate can be stocked as a common building block, from which dozens of diverse analogues can be generated by varying the electrophile and the piperidine N‑substituent.

Chemical Biology Tool Compound Synthesis: Target Engagement Probes

Academic and biotech laboratories developing chemical probes for target engagement studies (e.g., photoaffinity labelling, PROTAC linker attachment) can exploit the synthetic versatility of the 7‑methoxy‑Cbz‑protected spiro[indoline‑3,4′‑piperidine] scaffold. The methoxy group provides a spectroscopic handle (¹H‑NMR singlet at ~3.8 ppm) that facilitates reaction monitoring, while the Cbz group can be removed under neutral hydrogenolysis conditions compatible with the installation of biotin or fluorophore tags [1].

Application
Selection Property
Validation Focus
σ₁ receptor modulator SAR
7‑methoxy pre‑installed SAR element
Ligand binding affinity and selectivity profiling
GPCR modulator scaffold synthesis
Orthogonal indoline/piperidine functionalization
Pharmacophore completion via sequential derivatization
Parallel SAR library production
High regioselectivity for electrophilic substitution
Purification efficiency and library success rate
Chemical probe synthesis
Spectroscopic handle and orthogonal deprotection
Biotin/fluorophore tag installation compatibility
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